molecular formula C8H5F4IO3S B2765118 2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate CAS No. 1935452-03-1

2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate

Cat. No.: B2765118
CAS No.: 1935452-03-1
M. Wt: 384.08
InChI Key: LZKPAAZRCQBXJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate typically involves the reaction of 2-Fluoro-5-iodo-4-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate involves its ability to participate in various chemical reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution and coupling reactions. This reactivity allows it to modify other molecules and form new chemical bonds, which is essential in its applications in synthesis and materials science .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-fluoro-5-iodo-4-methylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4IO3S/c1-4-2-5(9)7(3-6(4)13)16-17(14,15)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKPAAZRCQBXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)OS(=O)(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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